molecular formula C18H12Cl2N6OS B2952618 N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891108-89-7

N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2952618
CAS No.: 891108-89-7
M. Wt: 431.3
InChI Key: JSGCEEMJIUMZSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The electron-donating and withdrawing properties of the different functional groups could have a significant impact on the overall electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the thioacetamide group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, while the presence of the pyridine and triazolo rings might confer some degree of aromaticity .

Scientific Research Applications

Synthesis and Biological Applications

  • Molecular Docking and In Vitro Screening : Novel pyridine derivatives, including those similar to the compound , have been synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited moderate to good binding energies and also showed antimicrobial and antioxidant activity (Flefel et al., 2018).

  • Synthesis for Biological Assessment : Another study focused on synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides to evaluate their pharmacological activity. This research provides insights into the synthetic approach and the potential biological activities of these compounds (Karpina et al., 2019).

  • Potential Antiasthma Agents : Triazolopyrimidines, related to the queried compound, have been investigated for their activity as mediator release inhibitors, potentially useful in antiasthma applications (Medwid et al., 1990).

  • Insecticidal Assessment : Research into heterocycles incorporating a thiadiazole moiety, similar to the compound , has explored their use as insecticidal agents against the cotton leafworm (Fadda et al., 2017).

  • Synthesis and Antimicrobial Evaluation : Studies on thienopyrimidine derivatives related to this compound have been conducted, revealing pronounced antimicrobial activity (Bhuiyan et al., 2006).

Chemical Properties and Synthesis Techniques

  • Synthesis and Structure Analysis : Research on the synthesis, structure analysis, and DFT calculations of pyridazine analogs, closely related to the compound, offers insights into their chemical properties and potential pharmaceutical importance (Sallam et al., 2021).

  • Facile Synthesis of Amide Derivatives : A study on the synthesis of amide derivatives of triazolopyridine, a class of compounds related to the queried chemical, highlights their importance in bio-medicinal chemistry due to their diverse biological activities (Gandikota et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new drugs or materials, or as a reagent in chemical synthesis .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-17(27)10-28-18-24-23-16-6-5-15(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGCEEMJIUMZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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